Glyceryl lactopalmitate can be synthesized from natural sources, primarily through the esterification of glycerol with lactic acid and palmitic acid. It is classified as a fatty acid ester, specifically a glyceryl lacto fatty acid ester. This classification highlights its functional properties that are beneficial in both food science and cosmetic chemistry.
The synthesis of glyceryl lactopalmitate typically involves the following methods:
The molar ratios of glycerol, lactic acid, and palmitic acid can vary depending on the desired properties of the final product. Typically, a ratio of 1:1:1 is used to obtain a balanced ester that exhibits desirable emulsifying characteristics.
The molecular formula of glyceryl lactopalmitate is . Its structure consists of a glycerol backbone esterified with lactic acid and palmitic acid:
Glyceryl lactopalmitate participates in several chemical reactions:
The hydrolysis reaction can be represented as follows:
Glyceryl lactopalmitate acts primarily as an emulsifier in formulations due to its amphiphilic nature. The hydrophilic (water-attracting) part of the molecule interacts with water, while the hydrophobic (water-repelling) fatty acid tail interacts with oils or fats.
This dual affinity allows glyceryl lactopalmitate to stabilize emulsions by reducing surface tension between oil and water phases, thus preventing separation in food products or cosmetic formulations.
Glyceryl lactopalmitate has various applications across different fields:
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